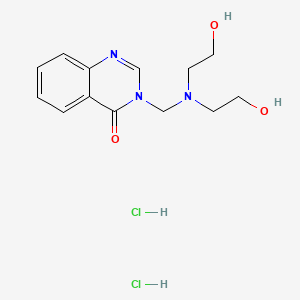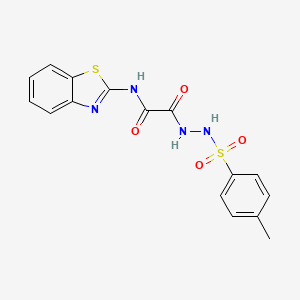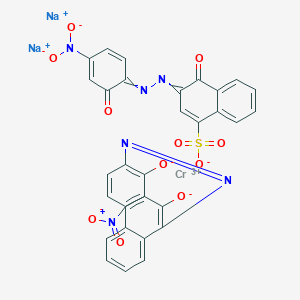
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium is a complex organic compound with the molecular formula C32H17CrN6O11S.2Na. It is known for its vibrant color and is often used in various industrial applications, including dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium typically involves the diazotization of 2-hydroxy-4-nitroaniline followed by coupling with 1-naphthol and 4-hydroxy-1-naphthalenesulfonic acid. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar diazotization and coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The azo groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted azo compounds and reduced amino derivatives .
Applications De Recherche Scientifique
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and coatings.
Mécanisme D'action
The mechanism of action of Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium involves its interaction with various molecular targets. The azo groups can form complexes with metal ions, affecting their biological activity. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalene-1-sulfonate
- Disodium 1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenol
Uniqueness
Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium is unique due to its dual azo groups and chromate center, which confer distinct chemical and physical properties compared to similar compounds .
Propriétés
Numéro CAS |
68541-71-9 |
|---|---|
Formule moléculaire |
C32H17CrN6O11S.2Na C32H17CrN6Na2O11S |
Poids moléculaire |
791.6 g/mol |
Nom IUPAC |
disodium;chromium(3+);3-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-4-oxonaphthalene-1-sulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H9N3O7S.C16H11N3O4.Cr.2Na/c20-14-7-9(19(22)23)5-6-12(14)17-18-13-8-15(27(24,25)26)10-3-1-2-4-11(10)16(13)21;20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;;/h1-8H,(H,24,25,26);1-9,20-21H;;;/q-2;;+3;2*+1/p-3 |
Clé InChI |
XOAMKSOTMVKAGY-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C(=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
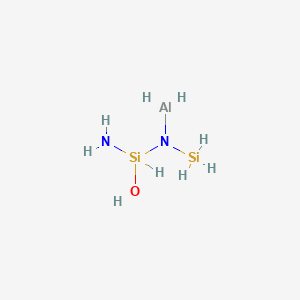
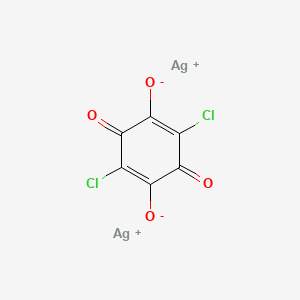

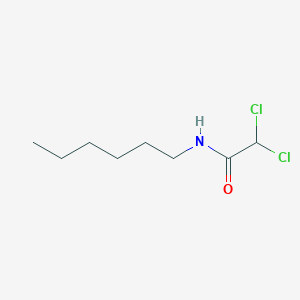
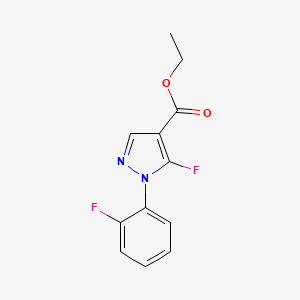

![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)

